N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
CAS No.: 896341-06-3
Cat. No.: VC11899205
Molecular Formula: C22H21FN2O4S2
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896341-06-3 |
|---|---|
| Molecular Formula | C22H21FN2O4S2 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
| Standard InChI | InChI=1S/C22H21FN2O4S2/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
| Standard InChI Key | QOAVCBFNTVWQPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Introduction
The compound N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic molecule characterized by its amide functional groups, fluorophenyl, methylbenzenesulfonyl, and thiophene substituents. This structure suggests potential applications in medicinal chemistry, particularly in drug development due to its diverse functional groups that may interact with biological targets.
Structural Characteristics
This compound features:
-
Amide Groups: These are known for their hydrogen-bonding capabilities, which are critical in drug-receptor interactions.
-
Fluorophenyl Substituent: The presence of a fluorine atom enhances metabolic stability and lipophilicity, which are desirable properties in pharmaceuticals.
-
Methylbenzenesulfonyl Group: This group increases the compound's polarity and may contribute to solubility and interaction with hydrophilic biological environments.
-
Thiophene Ring: A sulfur-containing heterocyclic ring that often enhances biological activity.
Synthesis
The synthesis of compounds similar to N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves:
-
Formation of the Amide Bond: This is achieved through coupling reactions between an amine and a carboxylic acid derivative (e.g., acid chloride or anhydride).
-
Introduction of Sulfonyl Groups: Sulfonation reactions or sulfonamide coupling can be used to attach the methylbenzenesulfonyl group.
-
Incorporation of Thiophene: Thiophene derivatives are often introduced via nucleophilic substitution or cross-coupling reactions like Suzuki or Stille coupling.
Analytical Data
Compounds like this are characterized using:
-
NMR Spectroscopy (1H and 13C): To confirm structural integrity and identify functional groups.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O stretching for amides).
-
X-ray Crystallography: For detailed three-dimensional structural elucidation.
Potential Applications
This compound's structure suggests applications in:
-
Pharmaceuticals:
-
The fluorophenyl group is often associated with enhanced binding affinity to biological targets.
-
The thiophene ring is frequently found in antimicrobial, anticancer, and anti-inflammatory agents.
-
-
Material Science:
-
Sulfonamide derivatives are used in polymers and advanced materials due to their thermal stability.
-
Limitations and Challenges
-
Synthetic Complexity: Multi-step synthesis involving sensitive intermediates can lead to low yields.
-
Biological Testing: Comprehensive pharmacokinetic studies are required to confirm efficacy and safety.
-
Scalability: Industrial-scale production may face challenges due to the need for specific reagents or conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume